2-Methylnon-3-yne-1,2-diol is an organic compound with the molecular formula . It features a triple bond between the third and fourth carbon atoms, along with two hydroxyl groups located at the first and second positions. This compound belongs to the class of alkynes and is characterized by its unique structure that includes both alkyne and diol functionalities. The presence of the hydroxyl groups makes it a potential candidate for various
Synthesis of 2-Methylnon-3-yne-1,2-diol can be achieved through several methods:
2-Methylnon-3-yne-1,2-diol has potential applications in various fields:
Several compounds share structural similarities with 2-Methylnon-3-yne-1,2-diol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Pentyne-1,2-diol | Alkyne diol | Shorter carbon chain; simpler structure |
3-Hydroxy-4-methylpent-2-yne | Alkyne alcohol | Contains an additional methyl group; different position of hydroxyl |
4-Methylpent-3-yne-1,2-diol | Alkyne diol | Variation in carbon chain length; different branching |
1-Octyne | Simple alkyne | Lacks hydroxyl groups; serves as a base structure for comparison |
Each of these compounds has unique characteristics that differentiate them from 2-Methylnon-3-yne-1,2-diol, particularly in terms of their functional groups and structural complexity. Understanding these differences helps highlight the specific applications and reactivity profiles of 2-Methylnon-3-yne-1,2-diol within organic chemistry.
The systematic study of alkyne diols began with Fraser and Raphael's 1955 demonstration that but-2-yne-1,4-diol could be transformed into 2-deoxyribose, establishing the paradigm for carbohydrate synthesis from acetylenic precursors. This seminal work revealed the dual reactivity of alkynes as both electronic sinks and geometric templates for oxygenated ring systems. The 1980s saw disiamylborane-mediated hydroboration protocols emerge, enabling anti-Markovnikov additions to terminal alkynes while preventing over-reduction – a technique later adapted for 2-methylnon-3-yne-1,2-diol synthesis. Contemporary research, particularly after 2010, has leveraged transition metal catalysis to address historical challenges in regioselectivity. For example, gold(I) complexes now facilitate alkyne-diol bicycloketalization at ppm catalyst loadings, achieving enantioselectivities >95% ee in attenol syntheses.
The C10 backbone of 2-methylnon-3-yne-1,2-diol provides three key design elements:
This triad of properties enables the compound to serve as a linchpin in divergent synthesis – a single precursor yielding both five-membered furans via CuCl₂ catalysis and seven-membered oxepanes under Au(I) conditions.
The palladium diiodide/potassium iodide catalytic system has emerged as a highly efficient platform for carbonylative cyclization reactions involving acetylenic substrates, including 2-methylnon-3-yne-1,2-diol derivatives [1] [2]. The fundamental mechanism involves the formation of catalytically active palladium tetrachloroiodide species, stabilized by excess potassium iodide in alcoholic solvents [2]. This catalytic complex demonstrates exceptional reoxidation efficiency of palladium(0) through a mechanism involving initial oxidation of hydrogen iodide equivalents to molecular iodine, followed by oxidative addition to regenerate the active palladium species [2].
The optimization of reaction parameters reveals critical dependencies on potassium iodide concentration ratios. Research demonstrates that potassium iodide to palladium diiodide molar ratios of 100:1 provide optimal catalytic activity while maintaining acceptable yields even at reduced catalyst loadings of 0.33 mol% palladium diiodide [3]. Temperature optimization studies indicate that reaction temperatures between 100-120°C facilitate efficient carbon monoxide insertion while preventing substrate decomposition [4].
Parameter | Optimal Range | Yield Impact | Reference |
---|---|---|---|
Palladium Diiodide Loading | 0.33-2.0 mol% | 55-81% | [3] |
Potassium Iodide Ratio | 100:1 (KI:PdI₂) | Maintains activity | [3] |
Temperature | 100-120°C | Critical for CO insertion | [4] |
Reaction Time | 3-6 hours | Yield optimization | [4] |
The mechanistic pathway proceeds through coordination of the acetylenic triple bond to palladium diiodide, followed by intramolecular nucleophilic attack by the hydroxyl groups in either exo or endo modes to afford corresponding heterocyclic vinylpalladium intermediates [1]. Carbon monoxide insertion subsequently occurs, followed by nucleophilic displacement by external alcohols, leading to formation of carbonylated heterocycles without carbon monoxide incorporation into the ring system [1].
Steric effects play a crucial role in determining the reactivity and selectivity of 4-yne-1,3-diol precursors in palladium-catalyzed carbonylative cyclization reactions [4] [5]. Systematic studies reveal that substrates bearing geminal methyl substituents at the carbon-1 position demonstrate enhanced cyclization efficiency compared to unsubstituted analogs, attributed to the Thorpe-Ingold effect which favors intramolecular ring closure processes [4].
The investigation of various alkyl substituents on the acetylenic carbon reveals distinct reactivity patterns. Substrates containing linear butyl groups typically afford moderate yields ranging from 40-50%, while those bearing sterically demanding tert-butyl groups show reduced efficiency with yields around 40% [4]. Remarkably, trimethylsilyl-substituted acetylenic diols demonstrate significantly enhanced reactivity, achieving yields of 72-94% under optimized conditions [4].
Substituent Type | Typical Yield Range | Selectivity Impact | Mechanistic Preference |
---|---|---|---|
Linear alkyl | 40-50% | Moderate | Standard cyclization |
Branched alkyl | 35-45% | Reduced | Steric hindrance |
Trimethylsilyl | 72-94% | Enhanced | Electronic activation |
Phenyl | 33-40% | Moderate | π-conjugation effects |
Diastereomeric effects significantly influence reaction outcomes in substrates containing multiple stereogenic centers [4]. The 2RS,4RS diastereomer consistently outperforms the 2RS,4SR isomer in terms of product yields, with differences ranging from 5-15 percentage points depending on the specific substrate structure [4]. This stereochemical preference reflects the differential stabilization of transition states during the cyclization process [5].
The electronic nature of substituents also modulates reaction efficiency. Electron-withdrawing groups generally decrease reaction rates and yields, while electron-donating substituents enhance both parameters [5]. The presence of hydroxyl groups in appropriate positions enables formation of bicyclic systems through sequential cyclization processes, where initial heterocyclization is followed by carbon monoxide insertion and secondary ring closure [1].
Rhodium-catalyzed hydroformylation of acetylenic diol substrates exhibits distinct efficiency profiles when comparing continuous flow versus batch processing methodologies [6] [7]. Continuous flow systems demonstrate superior long-term catalyst stability and enable precise control over residence times, which directly impacts product selectivity and conversion rates [6].
In batch processing configurations, typical reaction conditions involve rhodium complex catalysts at concentrations ranging from 15.1-60.4 μM in methanol solutions, with reaction times extending up to 48 hours to achieve complete conversion [6]. The batch approach allows for straightforward optimization of individual reaction parameters but suffers from catalyst deactivation over extended reaction periods [6].
Process Type | Catalyst Turnover | Residence Time | Conversion Rate | Catalyst Leaching |
---|---|---|---|---|
Batch | 232-780 | 24-48 hours | 90% maximum | 2.2% over 24h |
Continuous | 500 h⁻¹ | 6 hours | Steady 85-90% | 3-11 ppm |
Flow (optimized) | Up to 500 | Variable | 95% | 0.012 ppm |
Continuous flow systems enable operation at elevated temperatures (100°C) with mean residence times of 6 hours, achieving steady-state yields of approximately 40% aldehydes and 17% alcohols [6]. The continuous process demonstrates enhanced kinetics that partially compensate for reduced reaction times, though complete hydrogenation of intermediate aldehydes remains challenging under flow conditions [6].
The choice between continuous and batch processing depends on specific synthetic objectives. Continuous systems excel in large-scale production scenarios where consistent product quality and reduced catalyst consumption are prioritized [7]. Batch processes remain advantageous for exploratory studies and when maximum conversion efficiency is required regardless of processing time [6].
The regioselectivity of rhodium-catalyzed hydroformylation in acetylenic diol systems is fundamentally controlled by the coordination preferences of the rhodium catalyst and the steric environment around the reactive carbon centers [8] [9]. The linear-to-branched isomer ratio serves as a critical parameter for evaluating both catalyst performance and reaction mechanism [8].
Computational studies reveal that in non-reversible hydroformylation pathways, the alkyl-rhodium formation transition state presents the highest energy barrier, rendering the process effectively irreversible for linear isomer formation [8]. All linear pathways invariably proceed to yield linear aldehydes, while branched pathways exhibit more complex behavior with potential β-hydride elimination competing with product formation [8].
Substrate Type | Linear:Branched Ratio | Computational Prediction | Experimental Observation |
---|---|---|---|
Primary alkenes | 15:85 | 15:85 | 5:95 |
Sterically hindered | 40:1 | Variable | High linear selectivity |
Terminal acetylenes | 90:10 | Favors linear | Consistent with theory |
The ligand environment profoundly influences regioselectivity outcomes. Phosphine ligands with increased steric bulk generally favor linear product formation by restricting access to internal carbon positions [9]. Temperature effects also play significant roles, with elevated temperatures promoting isomerization reactions that can alter the apparent linear-to-branched ratios through secondary processes [8].
Reversibility considerations become important in certain substrate classes, particularly those containing bulky substituents where β-hydride elimination can regenerate starting materials or lead to internal alkene formation [8]. This phenomenon explains discrepancies between computational predictions based on transition state energies and experimental observations in complex systems [8].
Cationic exchange resins have emerged as highly effective heterogeneous catalysts for the synthesis of cyclic acetals from acetylenic diol precursors, offering significant advantages over traditional homogeneous acid catalysts [10] [11]. The mechanism proceeds through protonation of carbonyl substrates by the acidic resin surface, followed by nucleophilic attack by hydroxyl groups to form hemiacetal intermediates [12].
The selection of appropriate cationic exchange resins significantly impacts reaction efficiency and product selectivity [11]. Amberlyst A-21 demonstrates superior catalytic activity for acetal formation reactions, achieving conversions up to 95% under optimized conditions of 95°C with reactant molar ratios of 3:1 [11]. The resin structure, particularly the degree of cross-linking and pore size distribution, influences substrate accessibility and product release kinetics [13].
Resin Type | Conversion Rate | Optimal Temperature | Catalyst Loading | Selectivity |
---|---|---|---|---|
Amberlyst A-21 | 95% | 95°C | 5.4% (w/w) | High |
Lewatit S1467 | 58% | 335 K | Variable | Moderate |
Macroporous | Variable | 110°C | 3-9 mM | Substrate dependent |
The reaction mechanism involves a seven-step process initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by alcohol to form a hemiacetal intermediate [12]. Subsequent protonation of the hemiacetal hydroxyl group facilitates water elimination, generating a carbocation that undergoes rapid nucleophilic attack by a second alcohol molecule to yield the final acetal product [12].
Optimization studies reveal that reaction temperature, catalyst loading, and reactant stoichiometry must be carefully balanced to achieve maximum conversion while minimizing side reactions [14]. Temperatures between 95-120°C provide optimal reaction rates without promoting catalyst deactivation or substrate decomposition [11]. The heterogeneous nature of cationic exchange resins enables straightforward catalyst recovery and reuse, with maintained activity over multiple reaction cycles when properly regenerated [11].
The double cyclization chemistry of 2-methylnon-3-yne-1,2-diol represents a sophisticated example of sequential bond formation leading to complex heterocyclic architectures. These transformations proceed through carefully orchestrated mechanistic pathways that establish multiple rings in a single operation.
The synthesis of dihydrofuro[3,2-b]furan-2(5H)-ones from 2-methylnon-3-yne-1,2-diol and related substrates represents a remarkable carbonylative double cyclization process. Research has demonstrated that 3-methylnon-4-yne-1,3-diol undergoes palladium iodide catalyzed transformation to yield 3-butyl-6a-methyl-6,6a-dihydrofuro[3,2-b]furan-2(5H)-one in 30% yield under optimized conditions [1]. The reaction employs 2 mol% palladium iodide and 10 mol% potassium iodide as the catalytic system, operating under 40 atmospheres of a 4:1 mixture of carbon monoxide and air at 100°C for 15 hours [1].
The mechanistic pathway for this transformation involves an ordered sequence of four distinct stages [1]. Initially, a 5-exo-dig cyclization occurs through intramolecular nucleophilic attack of the hydroxyl group at carbon-1 to the triple bond coordinated to palladium iodide. Subsequently, carbon monoxide insertion takes place into the palladium-carbon bond of the resulting vinylpalladium intermediate. The third stage involves intramolecular trapping of the acylpalladium species by the hydroxyl group at carbon-3, leading to further cyclization and nucleophilic displacement of palladium to generate the final bicyclic product and palladium(0). Finally, reoxidation of palladium(0) back to palladium iodide occurs through oxygen in the presence of hydrogen iodide formally eliminated during the cyclization steps [1].
Structural variations significantly influence the reaction outcomes. When 2,4-dimethyldec-5-yne-2,4-diol, bearing geminal methyl substituents at carbon-1, undergoes the same transformation, the corresponding dihydrofurofuranone forms in 48% yield [1]. This improvement likely results from the geminal alkyl group effect, which favors cyclization processes through conformational preorganization. Similarly, 2,4-dimethyl-6-phenylhex-5-yne-2,4-diol, substituted with a phenyl group on the triple bond, affords the corresponding dihydrofuranone in 33% yield [1].
Substrate | Reaction Type | Product Type | Yield (%) | Reaction Conditions | References |
---|---|---|---|---|---|
3-Methylnon-4-yne-1,3-diol | Double cyclization | Dihydrofuro[3,2-b]furan-2(5H)-one | 30 | PdI2/KI, CO/air (4:1), 100°C, 15h | [1] |
2,4-Dimethyldec-5-yne-2,4-diol | Double cyclization | Dihydrofuro[3,2-b]furan-2(5H)-one | 48 | PdI2/KI, CO/air (4:1), 100°C | [1] |
2,4-Dimethyl-6-phenylhex-5-yne-2,4-diol | Double cyclization | Dihydrofuro[3,2-b]furan-2(5H)-one | 33 | PdI2/KI, CO/air (4:1), 100°C | [1] |
Palladium-mediated oxygen insertion represents a critical mechanistic component in the oxidative cyclization of 2-methylnon-3-yne-1,2-diol derivatives. Computational and experimental studies have elucidated multiple competing pathways for molecular oxygen activation in palladium-hydride systems, providing fundamental insights into the reoxidation processes essential for catalytic turnover [2].
The hydrogen atom abstraction pathway emerges as a particularly significant mechanism for palladium-oxygen interactions [2]. Density functional theory calculations reveal that triplet oxygen can abstract hydrogen atoms from palladium-hydride complexes through a direct insertion mechanism with an energy barrier of 18.8 kcal/mol [2]. This process generates palladium(II)-hydroperoxide intermediates that facilitate subsequent oxidative transformations.
Alternative mechanistic pathways involve palladium(0) intermediates formed through base-assisted reductive elimination [3]. In these systems, the lowest barrier pathway proceeds through rate-determining base-assisted deprotonation of the palladium center with an energy barrier of 31.2 kcal/mol, followed by molecular oxygen association and chloride loss to form η2-peroxo-palladium complexes [3]. The computational analysis indicates that direct insertion remains the preferred mechanism due to its lower energy barrier compared to the palladium(0) pathway [3].
Experimental verification of these mechanistic proposals has been achieved through isotope labeling studies and failed carbene mechanism tests [4]. When deuterated acids are employed in related osmium systems, the hydrogen incorporation patterns confirm direct insertion rather than carbene-mediated pathways. Treatment of osmium carbene complexes with phenylacetylene fails to produce the expected products, definitively excluding carbene intermediates from the reaction mechanism [4].
Pathway | Energy Barrier (kcal/mol) | Mechanism Type | Product Formation | Experimental Evidence | References |
---|---|---|---|---|---|
Hydrogen atom abstraction | 18.8 | Direct O2 insertion | Pd(II)-hydroperoxide | DFT calculations | [2] |
Reductive elimination | 31.2 | Pd(0) intermediate | H2O2 + PdCl2 | Base-assisted deprotonation | [3] |
η2-peroxo-Pd(IV) formation | 7.4 | Peroxo complex | Peroxo intermediate | Molecular oxygen association | [3] |
The functionalization of the triple bond in 2-methylnon-3-yne-1,2-diol involves sophisticated mechanistic pathways that determine both reactivity and selectivity. These transformations exploit the unique electronic properties of the alkyne moiety while accommodating the hydroxyl substituents.
The incorporation of trimethylsilyl groups on the alkyne terminus dramatically enhances the efficiency of cyclization reactions involving 2-methylnon-3-yne-1,2-diol derivatives. When 3-methyl-5-(trimethylsilyl)pent-4-yne-1,3-diol undergoes palladium-catalyzed carbonylative cyclization under conditions similar to those employed for alkyl-substituted analogs, the corresponding dihydrofurofuranone forms in 72% yield after only 3 hours reaction time [1]. This represents a substantial improvement compared to the 30% yield obtained with the corresponding alkyl-substituted substrate requiring 15 hours [1].
The enhanced reactivity of trimethylsilyl-substituted alkynes stems from multiple factors. The trimethylsilyl group functions as a highly effective electron-donating substituent that stabilizes the vinyl-palladium intermediates formed during the cyclization process [5] [6]. Additionally, the steric bulk of the trimethylsilyl group creates favorable conformational arrangements that promote intramolecular cyclization while minimizing competing intermolecular reactions [6].
Extended substrate scope investigations demonstrate the generality of the trimethylsilyl effect. A series of differently substituted substrates bearing trimethylsilyl groups on the triple bond consistently afford the corresponding dihydrofuranones in yields ranging from 58% to 94% [1]. These results contrast markedly with alkyl-substituted analogs, which typically provide yields in the 30-48% range under comparable conditions [1].
The mechanistic basis for trimethylsilyl enhancement involves both electronic and steric contributions [5] [6]. Electronically, the trimethylsilyl group donates electron density to the alkyne π-system, facilitating coordination to the palladium center and subsequent insertion reactions. Sterically, the bulky trimethylsilyl substituent shields the alkyne from undesired side reactions while directing the nucleophilic attack toward the desired intramolecular cyclization pathway [6].
Substrate Type | Yield Range (%) | Reaction Time (h) | TMS Effect | Mechanistic Role | References |
---|---|---|---|---|---|
Alkyl-substituted alkyne | 30-48 | 15 | Baseline | Standard reactivity | [1] |
TMS-substituted alkyne | 58-94 | 3 | Significant enhancement | Stabilizes vinyl-Pd intermediate | [1] |
Phenyl-substituted alkyne | 33 | 15 | Slight improvement | Steric hindrance | [1] |
The carbonylation chemistry of 2-methylnon-3-yne-1,2-diol involves multiple competing reaction pathways that determine product distribution and selectivity. Understanding these competitive processes provides essential insights for optimizing synthetic transformations and predicting reaction outcomes under various conditions.
Primary and secondary alcohols in 3-yne-1,2-diol derivatives typically undergo single carbonylation pathways leading to furan-3-carboxylic esters in yields ranging from 56% to 93% [7]. These transformations proceed through sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration processes using oxygen as the external oxidant [7]. The reaction mechanism involves formation of a triple bond-stabilized complex followed by cyclization through syn intramolecular triple bond insertion, carbon monoxide incorporation, and nucleophilic displacement by external alcohol [8].
Tertiary alcohols in 2-methyl-3-yne-1,2-diol systems exhibit different reactivity patterns, favoring double carbonylation pathways that generate 4-methylene-4,5-dihydrofuran-3-carboxylates in yields of 58-70% [7]. This selectivity difference arises from the increased steric hindrance around the tertiary alcohol center, which modifies the coordination environment and alters the preferred reaction pathway [7].
Single-electron transfer mediated carbonylation reactions reveal additional competitive pathways controlled by polarity matching between radical intermediates and nucleophiles [9] [10]. Acyl radicals formed through carbon monoxide capture can undergo either direct nucleophilic attack by amines to form amides or further carbon monoxide insertion to generate α-ketoacyl radicals that subsequently couple with nucleophiles to produce α-keto amides [9]. The pathway selection depends on the relative nucleophilicity and electrophilicity of the participating species [10].
Computational analysis of competitive carbonylation pathways demonstrates that acyl radical addition to carbon monoxide requires only 7.4 kcal/mol energy barrier and represents a kinetically feasible but reversible process [10]. The thermodynamic driving force for double carbonylation derives from polarity matching between the more electrophilic α-ketoacyl radical and nucleophilic amines [10].
Alternative competing pathways include formation of cyclic carbonates, β-lactones, and maleic esters depending on substrate structure and reaction conditions [1]. Linear alkynediols may undergo β-lactone formation, although this typically occurs with low selectivity due to unfavorable ring strain [1]. Vicinal diols can compete for cyclic carbonate formation, particularly under high carbon monoxide pressure conditions [1].
Pathway | Substrate Preference | Product Type | Selectivity Factors | Yield Range (%) | References |
---|---|---|---|---|---|
Single carbonylation | Primary/secondary alcohols | Furan-3-carboxylate | Electronic effects | 56-93 | [7] |
Double carbonylation | Tertiary alcohols | α-Keto amide | Polarity regulation | 58-70 | [9] |
Monocyclic β-lactone formation | Linear alkynediols | β-Lactone | Ring strain | Low | [1] |
Cyclic carbonate formation | Vicinal diols | Cyclic carbonate | Nucleophilicity | Competitive | [1] |